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molecular formula C17H23BFNO4 B8535607 prop-1-en-2-yl N-[2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate CAS No. 1454682-73-5

prop-1-en-2-yl N-[2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate

Cat. No. B8535607
M. Wt: 335.2 g/mol
InChI Key: FIWVEQLUJUBBPG-UHFFFAOYSA-N
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Patent
US09334267B2

Procedure details

Treat a solution of prop-1-en-2-yl 2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate (6.67 g, 19.90 mmol) in dioxane (60 mL) with 3,3-dimethylbutan-1-amine (2.42 g, 23.9 mmol) and 1-methylpyrrolidine (0.169 g, 1.99 mmol) and heat at 75° C. overnight. Cool the mixture to RT, collect the solid via filtration and wash with diethyl ether to obtain the title compound (6.62 g, 88% yield over two steps). MS (m/z): 379.2 (M+1).
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
0.169 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
88%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([B:9]2[O:13][C:12]([CH3:15])([CH3:14])[C:11]([CH3:17])([CH3:16])[O:10]2)=[CH:4][C:3]=1[NH:18][C:19](=O)[O:20]C(C)=C.[CH3:25][C:26]([CH3:31])([CH3:30])[CH2:27][CH2:28][NH2:29].CN1CCCC1>O1CCOCC1>[CH3:25][C:26]([CH3:31])([CH3:30])[CH2:27][CH2:28][NH:29][C:19]([NH:18][C:3]1[CH:4]=[C:5]([B:9]2[O:10][C:11]([CH3:16])([CH3:17])[C:12]([CH3:15])([CH3:14])[O:13]2)[C:6]([CH3:8])=[CH:7][C:2]=1[F:1])=[O:20]

Inputs

Step One
Name
Quantity
6.67 g
Type
reactant
Smiles
FC1=C(C=C(C(=C1)C)B1OC(C(O1)(C)C)(C)C)NC(OC(=C)C)=O
Name
Quantity
2.42 g
Type
reactant
Smiles
CC(CCN)(C)C
Name
Quantity
0.169 g
Type
reactant
Smiles
CN1CCCC1
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool the mixture to RT
CUSTOM
Type
CUSTOM
Details
collect the solid
FILTRATION
Type
FILTRATION
Details
via filtration
WASH
Type
WASH
Details
wash with diethyl ether

Outcomes

Product
Name
Type
product
Smiles
CC(CCNC(=O)NC1=C(C=C(C(=C1)B1OC(C(O1)(C)C)(C)C)C)F)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.62 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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